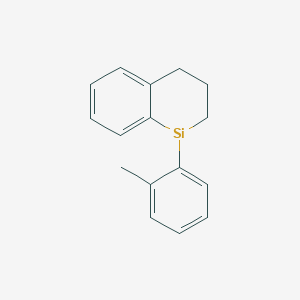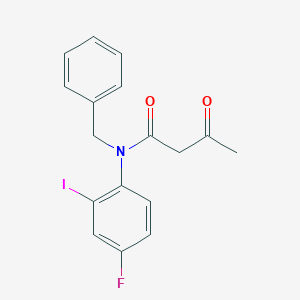![molecular formula C15H12BrNO4S B14193570 (9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate CAS No. 919291-40-0](/img/structure/B14193570.png)
(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate: is a complex organic compound that features a bromine atom, a methanesulfonate group, and a benzo[h]isoquinolinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate typically involves multiple steps. One common route starts with the bromination of 1-oxo-1,2-dihydrobenzo[h]isoquinoline to introduce the bromine atom at the 9-position. This is followed by the introduction of the methanesulfonate group through a reaction with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in (9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the isoquinolinone core.
Addition Reactions: The methanesulfonate group can act as a leaving group in various addition reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Potassium permanganate and chromium trioxide are examples of oxidizing agents that can be used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly employed reducing agents.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include amines, thioethers, and ethers.
Oxidation Products: Oxidation can lead to the formation of quinones and other oxidized derivatives.
Reduction Products: Reduction typically yields alcohols or amines, depending on the specific reaction conditions.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of various transformations.
Biology:
Biochemical Probes: The compound can be used to study enzyme mechanisms and protein interactions.
Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals.
Medicine:
Anticancer Research: Preliminary studies suggest potential anticancer activity, making it a subject of interest in medicinal chemistry.
Antimicrobial Agents: The compound is being investigated for its potential use as an antimicrobial agent.
Industry:
Materials Science: It can be used in the development of new materials with unique properties.
Polymer Chemistry: The compound can be incorporated into polymers to modify their characteristics.
Mécanisme D'action
The mechanism of action of (9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate involves its interaction with specific molecular targets. The bromine atom and methanesulfonate group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research and drug development.
Comparaison Avec Des Composés Similaires
- (9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate
- (9-Iodo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate
- (9-Fluoro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate
Comparison:
- Reactivity: The bromine atom in (9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate provides a balance between reactivity and stability, making it more versatile compared to its chloro and iodo counterparts.
- Applications: While all these compounds can be used in similar applications, the bromine derivative is often preferred due to its optimal reactivity and ease of handling.
- Unique Features: The presence of the bromine atom allows for specific interactions and reactions that are not as easily achievable with other halogen derivatives.
Propriétés
Numéro CAS |
919291-40-0 |
|---|---|
Formule moléculaire |
C15H12BrNO4S |
Poids moléculaire |
382.2 g/mol |
Nom IUPAC |
(9-bromo-1-oxo-2H-benzo[h]isoquinolin-6-yl)methyl methanesulfonate |
InChI |
InChI=1S/C15H12BrNO4S/c1-22(19,20)21-8-10-6-9-4-5-17-15(18)14(9)13-7-11(16)2-3-12(10)13/h2-7H,8H2,1H3,(H,17,18) |
Clé InChI |
OPYJQNPNVGJDER-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCC1=C2C=CC(=CC2=C3C(=C1)C=CNC3=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


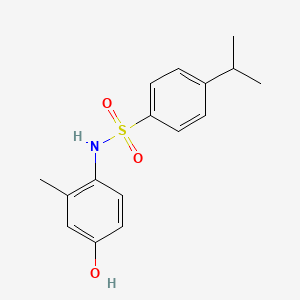
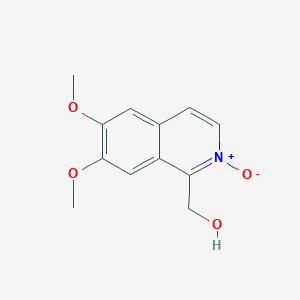
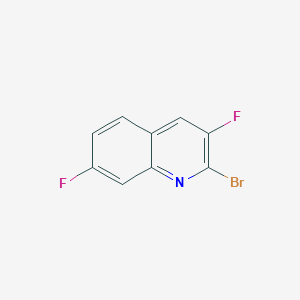
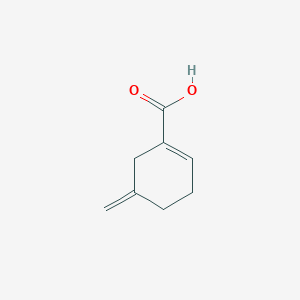
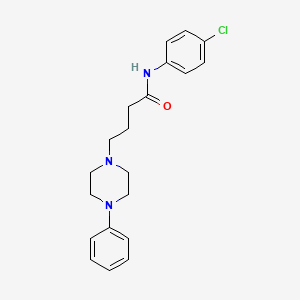
![2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol](/img/structure/B14193530.png)
![1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B14193537.png)
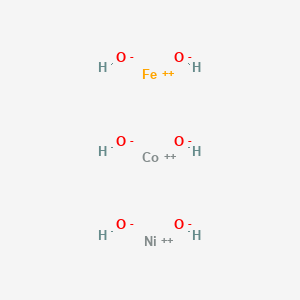

![(2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14193544.png)
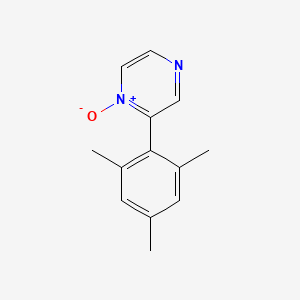
![3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione](/img/structure/B14193550.png)
